4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester 4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 908248-31-7
VCID: VC4586222
InChI: InChI=1S/C9H8BrFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3
SMILES: COC1=C(C=CC(=C1F)C(=O)OC)Br
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.062

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester

CAS No.: 908248-31-7

Cat. No.: VC4586222

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.062

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester - 908248-31-7

Specification

CAS No. 908248-31-7
Molecular Formula C9H8BrFO3
Molecular Weight 263.062
IUPAC Name methyl 4-bromo-2-fluoro-3-methoxybenzoate
Standard InChI InChI=1S/C9H8BrFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3
Standard InChI Key QZTZFGXVYPYHCG-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1F)C(=O)OC)Br

Introduction

Structural and Nomenclatural Characteristics

The IUPAC name methyl 4-bromo-2-fluoro-3-methoxybenzoate unambiguously defines its structure: a benzoate ester derivative with substituents at the 2-, 3-, and 4-positions. The SMILES notation (COC1=C(C=CC(=C1F)C(=O)OC)Br) and InChIKey (QZTZFGXVYPYHCG-UHFFFAOYSA-N) provide machine-readable descriptors for chemical databases.

Table 1: Fundamental Identifiers

PropertyValue
CAS No.908248-31-7
Molecular FormulaC₉H₈BrFO₃
Molecular Weight263.062 g/mol
IUPAC NameMethyl 4-bromo-2-fluoro-3-methoxybenzoate
SMILESCOC1=C(C=CC(=C1F)C(=O)OC)Br

The benzene ring’s substitution pattern creates distinct electronic effects:

  • Bromine at position 4 acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution.

  • Fluorine at position 2 enhances ring electron deficiency, directing electrophilic attacks to meta positions.

  • Methoxy at position 3 contributes steric bulk and moderate electron donation through resonance.

Physicochemical Properties

While experimental solubility data remain unpublished, computational predictions suggest moderate lipophilicity (LogP ≈ 2.69) . The compound’s density is estimated at 1.7±0.1 g/cm³, with a boiling point of 331.0±42.0°C at atmospheric pressure .

Table 2: Predicted Physicochemical Parameters

PropertyValue
Density1.7±0.1 g/cm³
Boiling Point331.0±42.0°C
LogP2.69
Vapor Pressure0.0±0.8 mmHg (25°C)

The low vapor pressure indicates limited volatility, favoring its use in high-temperature reactions. Chromatographic retention times in reverse-phase HPLC systems are likely influenced by bromine’s polarizability and the ester group’s hydrophobicity.

Synthetic Methodologies

Bromination and Fluorination Strategies

Synthesis typically begins with 3-methoxybenzoic acid, undergoing sequential halogenation. Bromination via N-bromosuccinimide (NBS) in dichloromethane introduces the 4-bromo substituent, followed by fluorination using Selectfluor™ at position 2.

Esterification Techniques

The carboxylic acid intermediate is methylated using dimethyl sulfate (DMS) or iodomethane in the presence of potassium carbonate. Yields exceeding 70% are achievable under anhydrous conditions.

Key Reaction:

4-Bromo-2-fluoro-3-methoxybenzoic acid+CH₃IK2CO3Methyl ester+HI\text{4-Bromo-2-fluoro-3-methoxybenzoic acid} + \text{CH₃I} \xrightarrow{K₂CO₃} \text{Methyl ester} + \text{HI}

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom serves as a versatile handle for Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl formation. For example:

Methyl ester+Ar-B(OH)₂Pd(PPh3)4Biaryl derivative+Byproducts\text{Methyl ester} + \text{Ar-B(OH)₂} \xrightarrow{Pd(PPh₃)₄} \text{Biaryl derivative} + \text{Byproducts}

Such reactions are pivotal in constructing drug candidates like kinase inhibitors.

Nucleophilic Aromatic Substitution

Fluorine’s strong electron-withdrawing effect activates the ring for displacement by amines or thiols, yielding 4-amino- or 4-thioether analogs.

Ester Hydrolysis

The methyl ester undergoes saponification to 4-bromo-2-fluoro-3-methoxybenzoic acid, a precursor for amides or acyl chlorides .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 3.90 (s, 3H, OCH₃),

    • δ 3.85 (s, 3H, COOCH₃),

    • δ 7.20–7.80 (m, 3H, aromatic).

  • ¹⁹F NMR: δ -110 to -120 ppm (quartet, J = 8–12 Hz) .

Mass Spectrometry

The molecular ion peak at m/z 263 (M⁺) confirms the molecular weight, with fragmentation patterns dominated by Br loss (m/z 184).

Future Directions

  • Biological Screening: Testing against cancer cell lines and microbial pathogens.

  • Process Optimization: Developing continuous-flow bromination to improve yield.

  • Derivatization: Exploring ionic liquid forms for green chemistry applications.

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